molecular formula C14H16O3S B2728933 3-[2-Methyl-1-(phenylsulfonyl)propyl]furan CAS No. 551921-84-7

3-[2-Methyl-1-(phenylsulfonyl)propyl]furan

Cat. No. B2728933
CAS RN: 551921-84-7
M. Wt: 264.34
InChI Key: SQXOBXVKGGIPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-Methyl-1-(phenylsulfonyl)propyl]furan” is a chemical compound with the molecular formula C14H16O3S . The average mass of this compound is 264.340 Da, and the monoisotopic mass is 264.082001 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 16 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 264.34004 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.

Scientific Research Applications

Synthesis of Furans and Cyclopentenones

One significant application involves the use of related compounds as versatile reagents for the synthesis of furans and cyclopentenones. For example, 2,3-Dibromo-1-(phenylsulfonyl)-1-propene has been highlighted as a valuable reagent for synthesizing 2-methyl-4-[(phenyl-sulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one. These reactions exemplify the utility of phenylsulfonyl-propyl-related structures in constructing furan rings through addition, annulation, and cyclization processes, showcasing their potential in generating heterocyclic compounds with significant applications in medicinal chemistry and materials science (Watterson et al., 2003).

Preparation of 2,4-Disubstituted Furan Derivatives

Further research has demonstrated a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives, illustrating the adaptability of phenylsulfonyl-propyl-furan structures in synthesizing diverse furan derivatives. This strategy involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, leading to a versatile pathway for constructing furan derivatives with varying substituents, which are valuable in pharmaceutical synthesis and agrochemical applications (Haines et al., 2011).

Novel Synthesis Approaches

Additionally, innovative approaches have been developed for synthesizing polysubstituted furans, such as the CuI-catalyzed synthesis involving gem-difluoroalkenes and active methylene carbonyl compounds. This method highlights the broad applicability of phenylsulfonyl-propyl-furan structures in catalytic systems to efficiently generate furans with diverse substitutions, contributing to the advancement of synthetic methodologies for constructing complex organic molecules (Zhang et al., 2015).

Antimicrobial Activity

Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, prepared through hydroarylation of 3-(furan-2-yl)propenoic acids, has also been conducted to explore their biological applications. These compounds have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus, showcasing the potential of phenylsulfonyl-propyl-furan derivatives in developing new antimicrobial agents (Kalyaev et al., 2022).

properties

IUPAC Name

3-[1-(benzenesulfonyl)-2-methylpropyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-11(2)14(12-8-9-17-10-12)18(15,16)13-6-4-3-5-7-13/h3-11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXOBXVKGGIPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=COC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.